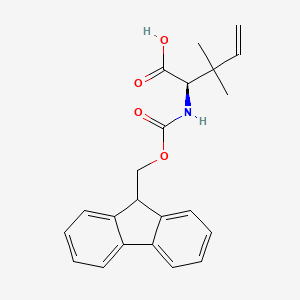

(R)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid

Description

Significance of Unnatural Amino Acids (UAAs) as Research Tools

Unnatural amino acids are indispensable in modern scientific research and drug development. Their incorporation into peptides and proteins can lead to molecules with enhanced stability, improved biological activity, and novel functions. nih.gov By introducing specific functional groups or structural units, UAAs allow for the fine-tuning of a molecule's properties to optimize its activity, selectivity, and stability. This has profound implications in drug discovery, where UAAs can be used to design therapeutic peptidomimetics and peptide analogs with improved in vivo stability and potency. sigmaaldrich.com Furthermore, UAAs serve as molecular probes to better understand biological systems and can be used to introduce bio-markers like fluorescent or radioactive labels into proteins for screening and pharmacological research. sigmaaldrich.com

Classification and Structural Diversity of Non-Canonical Amino Acids in Academic Contexts

Non-canonical amino acids (ncAAs) encompass a vast array of structures that deviate from the 20 standard proteinogenic amino acids. nih.gov They can be broadly classified based on modifications to their side chains, backbone, or stereochemistry. nih.gov This structural diversity includes, but is not limited to:

α,α-dialkyl glycines: Both symmetrical and asymmetrical variations. nih.gov

Cyclized amino acids: Such as those with Cα to Cα cyclization. nih.gov

Proline analogues and β-substituted amino acids. nih.gov

α,β-dehydro amino acids. nih.gov

These structural modifications can confer resistance to proteolytic degradation, making them valuable in the design of protease inhibitors and for studying enzyme kinetics and molecular interactions. mdpi.com The unlimited structural diversity and functional versatility of UAAs make them powerful chiral building blocks and molecular scaffolds for constructing combinatorial libraries. sigmaaldrich.com

Historical Context of Fmoc-Protected Amino Acids in Peptide Science

The development of solid-phase peptide synthesis (SPPS) by R. B. Merrifield in the 1960s revolutionized the chemical synthesis of peptides. peptide.comresearchgate.net A crucial aspect of SPPS is the use of protecting groups for the α-amino group of the incoming amino acid to prevent unwanted side reactions. altabioscience.com The 9-fluorenylmethoxycarbonyl (Fmoc) group was introduced by Carpino and Han in 1970 as a base-labile protecting group, offering a milder alternative to the acid-labile Boc group that was prevalent at the time. nih.govpublish.csiro.au

The adoption of Fmoc chemistry in the late 1970s and its subsequent widespread use since the 1990s marked a significant advancement in peptide synthesis. altabioscience.comnih.gov The milder reaction conditions of Fmoc chemistry are particularly advantageous for the synthesis of complex peptides and those with post-translational modifications, which were often inaccessible with the harsher Boc conditions. altabioscience.com The availability of high-purity, low-cost Fmoc-amino acids has further solidified Fmoc SPPS as the method of choice for peptide synthesis in both academia and industry. altabioscience.comnih.gov

Chemical Profile of (R)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid

This section details the specific chemical and physical properties of this compound, a compound distinguished by its unique structural features that are valuable in peptide synthesis.

Detailed Chemical and Physical Properties

This compound is a white powder with the molecular formula C₂₂H₂₃NO₄ and a molecular weight of 365.43 g/mol . chemimpex.comiris-biotech.de Its structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is key for its application in solid-phase peptide synthesis. chemimpex.com The compound's branched side chain and enone functionality contribute to its enhanced reactivity and stability. chemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1310680-35-3 chemimpex.comiris-biotech.de |

| Molecular Formula | C₂₂H₂₃NO₄ chemimpex.comscbt.com |

| Molecular Weight | 365.43 chemimpex.comscbt.com |

| Appearance | White powder chemimpex.com |

| Purity | ≥ 99% (HPLC) chemimpex.com |

| Optical Rotation | [a]D = +13 ± 2º (C=1 in DMF) chemimpex.com |

| Storage Conditions | 0-8°C chemimpex.com |

Synthesis and Manufacturing Processes

While specific, detailed synthesis protocols for this compound are proprietary and not extensively published in public literature, the general approach involves the synthesis of the unique amino acid core followed by the attachment of the Fmoc protecting group. The synthesis of its enantiomer, (S)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid, follows similar principles, resulting in a compound with an opposite optical rotation. chemimpex.com The manufacturing process is designed to ensure high purity (typically ≥ 99% as determined by HPLC), which is critical for its use in peptide synthesis. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylpent-4-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-4-22(2,3)19(20(24)25)23-21(26)27-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h4-12,18-19H,1,13H2,2-3H3,(H,23,26)(H,24,25)/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFBTMRFQUMTJS-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C=C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201131496 | |

| Record name | 4-Pentenoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,3-dimethyl-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201131496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310680-35-3 | |

| Record name | 4-Pentenoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,3-dimethyl-, (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310680-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pentenoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,3-dimethyl-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201131496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Foundations and Nomenclature of R Fmoc 2 Amino 3,3 Dimethyl Pent 4 Enoic Acid

Principles of Chirality and Absolute Configuration in Non-Proteinogenic Amino Acids

Chirality is a fundamental concept in stereochemistry, referring to a molecule that is non-superimposable on its mirror image. In the context of amino acids, the α-carbon (Cα) is typically a chiral center, as it is bonded to four different substituents: an amino group, a carboxyl group, a hydrogen atom, and a variable side chain (R-group). The spatial arrangement of these groups around the Cα determines the amino acid's absolute configuration, designated as either D/L or (R)/(S) according to the Cahn-Ingold-Prelog priority rules.

While the 20 proteinogenic amino acids are almost exclusively found in the L-configuration in nature, non-proteinogenic amino acids encompass a vast diversity of structures with both L- and D-configurations, as well as achiral forms. (R)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid is a Cα-tetrasubstituted amino acid, meaning the α-hydrogen is replaced by a second substituent. In this case, the α-carbon is bonded to an amino group, a carboxyl group, a methyl group, and a 1,1-dimethyl-2-propenyl group. This substitution pattern creates a chiral center, and the "(R)" designation specifies the precise three-dimensional arrangement of these groups.

The absolute configuration of a non-proteinogenic amino acid is crucial as it dictates its interaction with other chiral molecules, such as enzymes and other amino acids within a peptide chain. The introduction of an (R)-configured amino acid into a peptide composed of L-amino acids can significantly alter the peptide's biological activity and conformational landscape.

Stereospecificity in Synthesis and Application of Enantiomerically Pure Building Blocks

The synthesis of peptides with predictable structures and functions necessitates the use of enantiomerically pure amino acid building blocks. Stereospecific synthesis, which selectively produces one stereoisomer over others, is therefore of paramount importance in preparing non-proteinogenic amino acids like this compound. The use of a racemic mixture (an equal mixture of (R) and (S) enantiomers) in peptide synthesis would result in a heterogeneous mixture of diastereomeric peptides, which are difficult to separate and characterize, and would likely exhibit different biological activities.

The Fmoc (9-fluorenylmethyloxycarbonyl) group attached to the amino terminus of the titular compound is a base-labile protecting group commonly used in solid-phase peptide synthesis (SPPS). This protecting group strategy allows for the sequential addition of amino acids to a growing peptide chain in a controlled manner. The availability of enantiomerically pure Fmoc-protected amino acids is a cornerstone of modern peptide chemistry, enabling the synthesis of complex and well-defined peptide structures.

The application of enantiomerically pure building blocks extends to their role as conformational constraints in peptide design. By introducing a specific stereoisomer, chemists can guide the folding of a peptide into a desired secondary structure, such as a helix or a turn. This is particularly true for sterically hindered amino acids like the one .

Influence of the (R)-Configuration on Conformational Preferences within Peptide Structures

The incorporation of Cα,α-disubstituted amino acids, such as (R)-2-amino-3,3-dimethyl-pent-4-enoic acid, into a peptide backbone has a profound impact on its conformational freedom. The presence of two substituents on the α-carbon sterically restricts the possible values of the backbone dihedral angles, phi (φ) and psi (ψ), which define the conformation of the peptide chain. This restriction significantly reduces the conformational flexibility of the peptide, predisposing it to adopt specific secondary structures.

Research on peptides containing chiral Cα,α-disubstituted glycines has shown that the chirality of the α-carbon can direct the screw sense (right-handed or left-handed) of helical structures. nih.govresearchgate.net For instance, peptides composed of chiral α-methylated α,α-disubstituted amino acids often form 3(10)-helices, with the helicity (P or M) being dependent on the chirality of the quaternary carbon center. nih.gov

The gem-dimethyl group at the Cβ position of (R)-2-amino-3,3-dimethyl-pent-4-enoic acid further contributes to steric hindrance, which can influence the local conformation. Studies on peptides with sterically hindered residues have indicated that such substitutions can favor extended conformations or specific turn types. nih.govresearchgate.net The combination of the (R)-configuration at the α-carbon and the bulky side chain in this particular amino acid is expected to impose significant conformational constraints.

The table below summarizes the general influence of Cα,α-disubstituted amino acids on peptide secondary structures, providing a framework for understanding the potential impact of incorporating this compound.

| Feature of Amino Acid | General Influence on Peptide Conformation | Predisposed Secondary Structure(s) |

| Cα,α-disubstitution | Restricts φ and ψ dihedral angles | Helices (3(10) or α), β-turns, extended conformations |

| Chiral Cα-center | Can control the screw sense of helices (right- or left-handed) | Defined helical handedness (P or M) |

| Bulky α-substituents | Increased steric hindrance | May favor more extended conformations or specific turn types |

The Ramachandran plot is a valuable tool for visualizing the allowed and disallowed regions of φ and ψ angles for amino acid residues. For standard L-amino acids, there are distinct regions corresponding to α-helices and β-sheets. For a Cα,α-disubstituted amino acid like (R)-2-amino-3,3-dimethyl-pent-4-enoic acid, the sterically allowed regions on the Ramachandran plot are significantly more restricted. The table below illustrates the typical allowed regions for different types of amino acids.

| Amino Acid Type | Typical Allowed φ (phi) Range | Typical Allowed ψ (psi) Range |

| Glycine | Broad range | Broad range |

| L-Alanine | -150° to -50° | -90° to +180° |

| Proline | -75° to -50° | Restricted range |

| Cα,α-disubstituted | Highly restricted ranges | Highly restricted ranges |

Integration of R Fmoc 2 Amino 3,3 Dimethyl Pent 4 Enoic Acid in Solid Phase Peptide Synthesis Spps Research

Fmoc Solid-Phase Peptide Synthesis (SPPS) Principles and Optimization

Fmoc SPPS is a cornerstone of modern peptide synthesis, favored for its mild reaction conditions and suitability for automation. altabioscience.comnih.gov The process involves the stepwise addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin. altabioscience.com Each cycle consists of two main steps: the removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide and the coupling of the next Fmoc-protected amino acid. While this process is highly efficient for standard amino acids, the incorporation of sterically hindered residues like (R)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid demands significant optimization of coupling and deprotection steps to achieve high yields and purity. cem.com

The primary challenge in incorporating this compound is overcoming the steric hindrance posed by the α,α-disubstituted carbon. Standard coupling reagents are often inefficient, leading to slow reaction rates and low yields. researchgate.net To address this, more potent coupling reagents and optimized strategies are necessary.

Uronium/Aminium and Phosphonium Salt-Based Reagents: Reagents such as HATU, HBTU, and PyBOP are commonly employed for difficult couplings. HATU, in particular, has shown good results in couplings of sterically hindered amino acids. bachem.com COMU, a more recent development, offers coupling efficiencies comparable to HATU with improved safety and solubility profiles. bachem.com Phosphonium salts like PyBOP may also be used as an alternative to avoid side reactions like guanidinylation when activating the amino acid. iris-biotech.de

Carbodiimides with Additives: The combination of a carbodiimide, such as N,N'-Diisopropylcarbodiimide (DIC), with a nucleophilic additive like Oxyma Pure or HOBt is a widely used and effective method. researchgate.netbachem.com This combination forms a highly reactive ester intermediate that facilitates the amide bond formation. The resulting urea byproduct from DIC is soluble in standard washing solvents, making it suitable for automated SPPS. bachem.com

Specialized Reagents and Strategies: For extremely difficult couplings involving α,α-disubstituted amino acids, specialized reagents that generate amino acid fluorides in situ, such as TFFH, can be particularly effective. bachem.com Additionally, employing microwave-enhanced SPPS can significantly accelerate reaction rates and drive difficult couplings to completion. cem.com Other strategies include using extended coupling times or performing a "double coupling," where the coupling step is repeated to ensure complete reaction.

| Reagent Class | Examples | Key Advantages for Hindered Amino Acids |

|---|---|---|

| Uronium/Aminium Salts | HATU, HBTU, COMU | High reactivity and efficiency; COMU offers enhanced safety and solubility. bachem.com |

| Phosphonium Salts | PyBOP, PyAOP | Successfully used for preparing peptides with hindered residues like Aib. researchgate.net |

| Carbodiimides + Additives | DIC + Oxyma Pure/HOBt | Effective activation, soluble byproducts, minimizes racemization. bachem.com |

| Fluorinating Reagents | TFFH | Generates highly reactive amino acid fluorides in situ. bachem.com |

The removal of the base-labile Fmoc group is a critical step that must be efficient and clean to ensure a high-quality final peptide product. nih.govacsgcipr.org Incomplete deprotection can lead to deletion sequences, where an amino acid is missing from the final peptide. iris-biotech.de

Fmoc deprotection proceeds via a two-step β-elimination mechanism. fiveable.me

A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring. nih.govpeptide.com

This leads to β-elimination, releasing the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive electrophile called dibenzofulvene (DBF). altabioscience.compeptide.com

The excess secondary amine in the deprotection solution then acts as a scavenger, trapping the DBF to form a stable adduct, which prevents it from reacting with the newly liberated peptide amine. peptide.com

This reaction is typically carried out in a polar solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). nih.gov The completion of the deprotection can be monitored by UV spectrophotometry, as the DBF-adduct has a strong UV absorbance. altabioscience.comfiveable.me

While a 20% solution of piperidine in DMF is the standard reagent for Fmoc removal, alternatives have been explored for various reasons, including safety, reaction kinetics, and minimizing side reactions. altabioscience.comacsgcipr.org

Piperazine (PZ): A viable alternative to piperidine, often used in combination with ethanol to improve solubility. nih.gov It can be less efficient than piperidine at shorter deprotection times but performs comparably with extended reaction times. nih.govresearchgate.net

4-Methylpiperidine (4MP): Exhibits efficiency identical to piperidine and can be used in lower concentrations. acsgcipr.orgresearchgate.net

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic base that removes the Fmoc group much faster than piperidine. peptide.com It is often used in low concentrations (e.g., 1-5%) and in combination with a scavenger like piperidine, as DBU itself does not react with the dibenzofulvene byproduct. peptide.comchempep.com

| Reagent | Typical Concentration | Characteristics |

|---|---|---|

| Piperidine (PP) | 20% in DMF | Standard reagent, effective base and scavenger. altabioscience.com |

| Piperazine (PZ) | 10% w/v in 9:1 DMF/ethanol | Safer alternative, may require longer reaction times for some residues. nih.gov |

| 4-Methylpiperidine (4MP) | 5-20% in DMF | Comparable efficiency to piperidine. acsgcipr.orgresearchgate.net |

| DBU (+ scavenger) | 1-5% in DMF | Very fast deprotection; requires a separate scavenger for the DBF byproduct. peptide.comchempep.com |

Several side reactions can occur during the basic conditions of Fmoc deprotection, potentially compromising the purity and yield of the final peptide.

Diketopiperazine (DKP) Formation: This is a significant side reaction, especially at the dipeptide stage. The newly deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. iris-biotech.deresearchgate.net This is particularly problematic for sequences containing Proline at the C-terminus. iris-biotech.de Using dipeptide building blocks can help mitigate this issue. iris-biotech.de

Aspartimide Formation: When Aspartic acid (Asp) is present, the basic deprotection conditions can catalyze the formation of a cyclic aspartimide intermediate. iris-biotech.dechempep.com This can lead to racemization and the formation of piperidide adducts. iris-biotech.dechempep.com Using bulkier side-chain protecting groups on Asp or adding HOBt to the piperidine solution can help reduce this side reaction. iris-biotech.dechempep.com

Piperidine Adduct Formation: The dibenzofulvene byproduct can react with the peptide's N-terminus if not effectively scavenged. Additionally, piperidine can add to certain side chains, such as a dehydroalanine intermediate formed from Cysteine, resulting in the unwanted formation of 3-(1-piperidinyl)alanine. iris-biotech.de Using sufficient scavenger and appropriate side-chain protection strategies is crucial.

Automated peptide synthesizers offer high throughput and reproducibility, making them invaluable tools in peptide research. formulationbio.comcreative-peptides.com However, the integration of non-standard and sterically hindered amino acids like this compound requires special programming and considerations.

Extended Reaction Times: Standard protocols for coupling and deprotection may be insufficient. Automated synthesizers must be programmed to allow for extended or variable reaction times to ensure these steps go to completion. peptide.com Some instruments can monitor the Fmoc deprotection in real-time by measuring the UV absorbance of the DBF-adduct and automatically extend the reaction until it is complete. peptide.com

Double Coupling Cycles: For particularly difficult coupling steps, the synthesizer can be programmed to perform the coupling reaction twice with a fresh solution of activated amino acid to maximize the yield.

Reagent Delivery: The system must be capable of handling and delivering the specialized, highly active coupling reagents required for hindered residues. The solubility of these reagents and the unnatural amino acid itself in the synthesis solvent (typically DMF) must be confirmed to prevent clogging of the instrument's fluidic pathways.

Washing Steps: Thorough washing between steps is critical to remove excess reagents and byproducts. When using more viscous or concentrated reagent solutions, wash cycles may need to be extended to ensure the resin is completely clean before the next step.

The successful incorporation of unique building blocks like this compound into peptides is achievable through the careful selection of powerful coupling reagents, optimization of deprotection conditions, and tailored protocols for automated synthesis. acs.org These efforts expand the chemical diversity available to peptide chemists, enabling the creation of novel peptides with unique structures and functions. chemimpex.com

Deprotection Chemistry of the Fmoc Group in SPPS

Challenges and Solutions in Incorporating Quaternary Alpha-Amino Acids into Peptide Sequences

The incorporation of α,α-disubstituted amino acids, such as this compound, into peptide chains via Solid-Phase Peptide Synthesis (SPPS) presents significant synthetic hurdles. The primary challenge stems from steric hindrance caused by the two substituents on the α-carbon. cem.comrsc.org This bulkiness impedes the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support, leading to slow and often incomplete coupling reactions. sci-hub.ruresearchgate.net

Traditional coupling reagents used in SPPS, such as carbodiimides like DCC and DIC, are often inefficient when dealing with these sterically demanding residues, resulting in low yields and the formation of deletion sequences where the hindered amino acid is skipped. researchgate.netresearchgate.net Furthermore, once a quaternary amino acid is successfully coupled, the N-terminus of this residue is itself sterically hindered, making the subsequent coupling of the next amino acid in the sequence equally or even more challenging. researchgate.netnih.gov Another common issue in SPPS is peptide aggregation, where peptide chains interact with each other, blocking reaction sites. This is particularly problematic for sequences containing hydrophobic or β-branched amino acids. nih.gov

To overcome these challenges, researchers have developed and implemented several specialized reagents and techniques:

High-Efficiency Coupling Reagents: The development of uronium and phosphonium salt-based coupling reagents has been crucial. Reagents like HATU, HBTU, and PyAOP have demonstrated superior performance in coupling sterically hindered amino acids compared to older methods. nih.govbachem.com COMU, a more recent development, offers comparable efficiency to HATU with improved safety and solubility profiles. bachem.com For particularly difficult couplings, amino acid fluorides, generated in situ using reagents like TFFH, have proven effective. bachem.com

Microwave-Assisted SPPS (MW-SPPS): The application of microwave energy has revolutionized the synthesis of difficult peptide sequences. nih.gov Microwave heating accelerates both the coupling and deprotection steps by rapidly and uniformly heating the reaction mixture, which can help overcome the kinetic barriers associated with steric hindrance and peptide aggregation. cem.comsigmaaldrich.cncreative-peptides.com This technique significantly shortens synthesis times and improves the purity of the final peptide. nih.govcreative-peptides.com

Optimized Reaction Conditions: Beyond specialized reagents, modifying the reaction conditions can improve coupling efficiency. This includes strategies such as performing double couplings, extending reaction times, and using less polar solvent mixtures to minimize aggregation and improve reaction kinetics. nih.gov For instance, using a preformed symmetrical anhydride of the amino acid in a nonpolar solvent has been shown to be effective for coupling to a sterically congested N-terminus. researchgate.netnih.gov

Table 1: Comparison of Coupling Reagent Efficacy for Sterically Hindered Amino Acids

| Coupling Reagent/Method | Class | Key Advantages | Typical Applications in Hindered Couplings |

|---|---|---|---|

| HATU | Uronium Salt | High efficiency, widely used. | Coupling of N-methylated and α,α-disubstituted amino acids. nih.govbachem.com |

| HBTU/TBTU | Uronium Salt | Popular, cost-effective, good for many standard and some hindered couplings. bachem.com | General SPPS, couplings of phosphorylated amino acids. bachem.com |

| COMU | Uronium Salt | Efficiency comparable to HATU, safer (non-explosive byproduct), suitable for MW-SPPS. bachem.com | Difficult couplings, especially in microwave-assisted synthesis. bachem.com |

| PyAOP/PyBOP | Phosphonium Salt | Effective for preparing peptides with hindered amino acids like Aib and dipropylglycine. researchgate.net | Synthesis of peptides containing various α,α-disubstituted residues. researchgate.net |

| TFFH | Fluoroformamidinium | Generates highly reactive amino acid fluorides in situ. | Particularly effective for coupling sterically demanding α,α-disubstituted amino acids. bachem.com |

| Microwave Irradiation | Technique | Dramatically accelerates coupling and deprotection reactions, helps overcome aggregation. nih.govcreative-peptides.com | Synthesis of long or "difficult" sequences, including those with multiple hindered residues. cem.comsigmaaldrich.cn |

Post-Synthetic Modifications and Derivatization via the Alkenyl Side Chain

The vinyl group on the side chain of (R)-2-amino-3,3-dimethyl-pent-4-enoic acid provides a versatile chemical handle for post-synthetic modification. After the peptide has been assembled on the solid support or cleaved into solution, this alkenyl group can be selectively targeted with a variety of chemical reactions to introduce new functionalities, create cyclic structures, or attach labels. researchgate.netnih.gov This capability is a primary reason for incorporating such non-canonical amino acids into peptide sequences.

Key derivatization strategies include:

Olefin Metathesis: This powerful carbon-carbon bond-forming reaction, often catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalyst), is widely used in peptide chemistry. peptide.comacs.org When a peptide contains two alkenyl side chains, an intramolecular ring-closing metathesis (RCM) can be performed to create a "stapled" peptide. peptide.com This stapling enforces a specific secondary structure, such as an α-helix, which can enhance the peptide's stability against enzymatic degradation and improve its ability to penetrate cells. peptide.com Cross-metathesis with other olefins can also be used to append various functional groups to the peptide side chain. acs.orgox.ac.uk

Thiol-Ene "Click" Chemistry: The radical-mediated addition of a thiol to the alkenyl side chain is a highly efficient and orthogonal "click" reaction. nih.govresearchgate.net This reaction proceeds under mild conditions, is compatible with a wide range of functional groups found in peptides, and forms a stable thioether linkage. researchgate.netrsc.org The thiol-ene reaction can be used to attach fluorescent dyes, carbohydrates, lipids, or other peptides. nih.gov It is particularly useful for on-resin cyclization by reacting the vinyl side chain with a cysteine residue elsewhere in the peptide sequence. researchgate.netrsc.org

Other Alkenyl Group Reactions: The vinyl side chain is also amenable to other classical olefin transformations. These can include, but are not limited to, oxidation reactions (e.g., ozonolysis or dihydroxylation) to generate aldehydes or diols, and hydroboration-oxidation to install an alcohol. These modifications introduce new reactive sites for further derivatization, allowing for the construction of complex peptide conjugates and peptidomimetics.

Table 2: Overview of Post-Synthetic Modifications of the Alkenyl Side Chain

| Reaction Type | Reagents/Catalysts | Resulting Modification | Key Advantages |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Grubbs' or Hoveyda-Grubbs Catalysts | Creates a hydrocarbon staple between two alkenyl side chains. peptide.comnih.gov | Stabilizes secondary structure (e.g., α-helix), increases proteolytic resistance. peptide.com |

| Cross Metathesis | Ruthenium-based catalysts | Attaches a new functional group via a C=C double bond. acs.org | Versatile for adding diverse functionalities. ox.ac.uk |

| Thiol-Ene Reaction | Thiol-containing molecule, radical initiator (e.g., UV light) | Forms a stable thioether linkage. nih.govresearchgate.net | High efficiency, orthogonality ("click" chemistry), mild conditions. nih.govrsc.org |

| Oxidation (e.g., Ozonolysis) | Ozone (O₃), followed by a reducing agent | Cleaves the double bond to form an aldehyde or carboxylic acid. | Introduces carbonyl functionality for further conjugation. |

| Hydroboration-Oxidation | Borane (e.g., BH₃), followed by H₂O₂/NaOH | Adds an alcohol group to the side chain (anti-Markovnikov). | Introduces a hydroxyl group for further derivatization. |

Role of R Fmoc 2 Amino 3,3 Dimethyl Pent 4 Enoic Acid in Advanced Peptide and Protein Engineering Research

Impact on Peptide Conformation and Secondary Structure in Research Models

The incorporation of (R)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid into a peptide sequence can significantly influence its local and global conformation. The presence of the α,α-disubstituted gem-dimethyl group sterically hinders the rotation around the N-Cα and Cα-C bonds, thereby restricting the available conformational space of the peptide backbone. jst.go.jpnih.gov This conformational constraint can be leveraged to induce or stabilize specific secondary structures, such as β-turns or helical folds. nih.gov

Research on peptides containing α,α-disubstituted amino acids has shown that these modifications can lead to more predictable and rigid structures. nih.gov The gem-dimethyl group, in particular, is known to favor extended or helical conformations, depending on the surrounding amino acid sequence. mdpi.comresearchgate.net While specific conformational studies on peptides incorporating (R)-2-amino-3,3-dimethyl-pent-4-enoic acid are not extensively documented in publicly available literature, the principles derived from studies of similar Cα-tetrasubstituted amino acids are applicable. nih.gov The vinyl group, while primarily introduced for chemical modification, can also influence local conformation through steric interactions.

Table 1: Predicted Conformational Propensities of (R)-2-amino-3,3-dimethyl-pent-4-enoic acid in Peptides

| Structural Feature | Predicted Impact on Peptide Conformation |

|---|---|

| gem-Dimethyl Group | Restriction of φ and ψ dihedral angles, promoting ordered secondary structures. |

| Terminal Vinyl Group | Potential for steric clashes influencing local side-chain orientation. |

Modulation of Peptide Reactivity and Stability for Research Applications

The unique structural elements of this compound not only affect conformation but also provide avenues for enhancing peptide stability and enabling site-specific modifications.

A significant challenge in the therapeutic application of peptides is their susceptibility to degradation by proteases. nih.govnih.gov The incorporation of non-proteinogenic amino acids, especially those with bulky side chains or modified backbones, is a well-established strategy to improve proteolytic resistance. frontiersin.orgunicam.it The gem-dimethyl group of (R)-2-amino-3,3-dimethyl-pent-4-enoic acid provides steric hindrance that can shield the adjacent peptide bonds from the active sites of proteases. nih.govresearchgate.net

Peptides containing Cα-tetrasubstituted amino acids have demonstrated significantly increased half-lives in the presence of various proteases. nih.gov This enhanced stability is attributed to the inability of proteases to efficiently recognize and cleave the sterically hindered peptide bonds. While specific data on the proteolytic degradation of peptides containing this particular amino acid is limited, the general principle of steric shielding by the gem-dimethyl group suggests a substantial increase in stability against enzymatic degradation. nih.govnih.gov

The terminal vinyl group of this compound serves as a versatile chemical handle for site-specific modification and bioconjugation. chemimpex.com This functionality allows for the covalent attachment of various molecules, such as fluorescent dyes, imaging agents, or drug payloads, to a specific position within a peptide sequence. mdpi.com

Several chemical reactions can be employed to target the vinyl group, including thiol-ene "click" chemistry, which offers high efficiency and specificity under mild conditions. researchgate.net This allows for the conjugation of cysteine-containing molecules or other thiol-modified entities to the peptide. Other potential modifications include hydroformylation, oxidation, and metathesis reactions, expanding the repertoire of bioconjugation strategies available to researchers. nih.gov

Table 2: Potential Bioconjugation Reactions Targeting the Vinyl Group

| Reaction Type | Reagent/Conditions | Resulting Linkage |

|---|---|---|

| Thiol-ene Reaction | Thiol-containing molecule, photoinitiator | Thioether |

| Olefin Metathesis | Grubbs' catalyst, another olefin | Carbon-carbon double bond |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxide |

Design of Peptidomimetics and Constrained Peptides

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. nih.gov this compound is a valuable building block in the design of constrained peptides and peptidomimetics. caltech.edu

Macrocyclization is a widely used strategy to constrain peptides into a bioactive conformation, which can lead to increased receptor affinity and stability. nih.gov The terminal vinyl group of (R)-2-amino-3,3-dimethyl-pent-4-enoic acid makes it an ideal candidate for ring-closing metathesis (RCM), a powerful reaction for forming carbon-carbon double bonds. wordpress.comnih.govnih.gov By incorporating two of these amino acid residues at appropriate positions within a peptide sequence, a hydrocarbon "staple" can be introduced via RCM, effectively locking the peptide into a specific conformation, often an α-helix. peptide.comnih.gov

Stapled peptides have shown great promise in targeting intracellular protein-protein interactions, which are often considered "undruggable" with traditional small molecules. nih.gov The hydrocarbon staple not only stabilizes the desired secondary structure but can also enhance membrane permeability and protect the peptide from proteolytic degradation. nih.govrsc.org

The ability of this compound to induce conformational constraints can be exploited to mimic specific protein secondary structural motifs, such as β-turns and α-helices. wisc.edunih.gov These motifs are often involved in molecular recognition events, and their mimicry is a key strategy in the design of therapeutic agents. caltech.eduresearchgate.net

The gem-dimethyl group can promote the adoption of turn-like structures, which are crucial for the binding of many peptides to their receptors. nih.gov By strategically placing this amino acid within a peptide sequence, researchers can design peptidomimetics that present key side chains in a spatial orientation that mimics that of a natural β-turn. nih.gov Similarly, when used in the context of peptide stapling, this amino acid can be instrumental in creating stable α-helical mimetics that can disrupt protein-protein interactions mediated by helical domains. wisc.edunih.gov

Applications in Protein Engineering Research

The incorporation of non-canonical amino acids (ncAAs) like (R)-2-amino-3,3-dimethyl-pent-4-enoic acid provides a powerful tool for modifying proteins. nih.govchemimpex.com This allows researchers to introduce chemical functionalities not found in nature, thereby enabling the creation of proteins with enhanced stability, novel catalytic activities, or specific binding properties for therapeutic and biotechnological applications. nih.govnih.gov The process of introducing ncAAs can be achieved through various methods, including site-specific and residue-specific incorporation techniques. nih.gov

A primary method for incorporating a UAA into a protein at a specific site is through the expansion of the genetic code. addgene.org This sophisticated technique requires several key components to be engineered into a host organism, such as E. coli or yeast cells. addgene.orgnih.gov

The process involves:

Codon Reassignment : A codon that is rarely used or a stop codon (e.g., the UAG amber stop codon) is repurposed to encode the unnatural amino acid. addgene.org

Orthogonal Aminoacyl-tRNA Synthetase (aaRS) : An enzyme is engineered to exclusively recognize the specific UAA (in this case, (R)-2-amino-3,3-dimethyl-pent-4-enoic acid) and not any of the 20 canonical amino acids. nih.gov

Orthogonal tRNA : A corresponding transfer RNA is created that is charged by the engineered aaRS and recognizes the reassigned codon (e.g., UAG) on the messenger RNA (mRNA) during translation. addgene.orgnih.gov

When the gene for a target protein is modified to contain the UAG codon at a desired position and expressed in a host cell containing the orthogonal aaRS/tRNA pair and a supply of the UAA, the ribosome will insert (R)-2-amino-3,3-dimethyl-pent-4-enoic acid at that specific site. addgene.org This site-specific incorporation allows for precise modifications of a protein's structure and function. The terminal vinyl group of the incorporated residue can serve as a chemical handle for bio-orthogonal reactions, such as click chemistry, allowing for the site-specific attachment of drugs, imaging agents, or polymers. chemimpex.com

The unique structural features of (R)-2-amino-3,3-dimethyl-pent-4-enoic acid make it a valuable tool for creating designed proteins with tailored properties. chemimpex.com The gem-dimethyl group introduces significant steric bulk, which can be used to modulate protein conformation, stability, and intermolecular interactions. nih.govcem.com Introducing such a sterically hindered residue can create specific cavities within a protein's structure or fine-tune the specificity of an enzyme's active site. cem.comacs.org

A powerful demonstration of this principle is seen in the engineering of proteases, such as caspases, which are critical enzymes in apoptosis (programmed cell death). nih.gov Different caspases often have very similar substrate specificities, making them difficult to study individually. By creating substrate libraries that include a wide variety of UAAs with different steric and chemical properties, researchers have been able to develop highly selective substrates that can distinguish between closely related caspases. nih.gov

For example, research on caspase substrates revealed that incorporating bulky and structurally unique UAAs at specific positions in a peptide substrate could dramatically enhance selectivity. nih.gov While this specific study did not use (R)-2-amino-3,3-dimethyl-pent-4-enoic acid, it illustrates the principle of how its steric bulk could be exploited. The findings showed that UAAs like neo-pentylglycine (NptGly) and D-homophenylalanine (D-hPhe) were instrumental in creating substrates that could selectively target specific caspases. nih.gov

| Target Caspase | Peptide Sequence (P4-P3-P2-P1) | Key Unnatural Amino Acid | Improvement in Selectivity/Activity | Reference |

|---|---|---|---|---|

| Caspase-6 | Ac-Thr-Glu-NptGly-Asp-ACC | neo-pentylglycine (NptGly) | Highly selective substrate for Caspase-6. | nih.gov |

| Caspase-8 | Ac-D-hPhe-Aad-Thr(Bzl)-Asp-ACC | D-homophenylalanine (D-hPhe) | Most selective substrate identified for Caspase-8, containing three UAAs. | nih.gov |

| Caspase-3/7 vs. Others | Ac-Asp-Phe(F5)-Val-Asp-ACC | pentafluorophenylalanine (Phe(F5)) | Excellent discrimination of Caspases 3 and 7 from other caspases. | nih.gov |

This approach of using sterically demanding UAAs to probe and engineer protein active sites is a key strategy in designing proteins with tailored functions. nih.govnih.gov The incorporation of (R)-2-amino-3,3-dimethyl-pent-4-enoic acid could similarly be used to create highly specific enzyme inhibitors, modulate protein-protein interactions, or engineer novel biocatalysts by precisely controlling the shape and chemical environment of an active site. chemimpex.comacs.org

Advanced Research Directions and Emerging Applications in Chemical Biology

Use in Investigating Enzyme Mechanisms and Substrate Promiscuity

The incorporation of (R)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid into peptide sequences provides a valuable tool for probing enzyme mechanisms and understanding substrate promiscuity. The unique structural features of this amino acid—the vinyl group and the gem-dimethyl group—can influence peptide conformation and reactivity, thereby providing insights into enzyme-substrate interactions.

The vinyl group, being an unsaturated moiety, can serve as a reactive handle or a Michael acceptor within an enzyme's active site. nih.gov This feature is particularly useful for studying enzymes that catalyze reactions involving double bonds or for designing mechanism-based inhibitors. For instance, α-vinyl amino acids have been recognized as "Trojan horse" inhibitors for certain amino acid decarboxylases. springernature.com When incorporated into a peptide substrate, the vinyl group of (R)-2-amino-3,3-dimethyl-pent-4-enoic acid can potentially interact with active site residues, leading to covalent modification and irreversible inhibition. This allows for the identification and characterization of key catalytic residues.

Furthermore, the gem-dimethyl group introduces significant steric bulk, which can be used to probe the spatial constraints of an enzyme's active site. acs.org By systematically replacing a natural amino acid with this non-proteinogenic analog, researchers can assess the impact of steric hindrance on substrate binding and turnover. A decrease in enzymatic activity upon this substitution would suggest a tightly constrained active site, whereas minimal impact might indicate a more promiscuous enzyme capable of accommodating a wider range of substrates.

Table of Research Findings on Related Non-Proteinogenic Amino Acids in Enzyme Studies:

| Non-Proteinogenic Amino Acid Feature | Application in Enzyme Studies | Research Focus | Potential Insights |

| Vinyl Group | Mechanism-based inhibition | Covalent modification of active site residues | Identification of catalytic residues and elucidation of reaction pathways. nih.gov |

| Gem-Dimethyl Group | Probing steric constraints | Introduction of steric bulk into peptide substrates | Mapping the topology of enzyme active sites and understanding substrate specificity. acs.org |

| Fmoc Protecting Group | Solid-Phase Peptide Synthesis | Controlled incorporation of the amino acid into peptide sequences | Facilitates the synthesis of customized peptide probes for enzymatic assays. altabioscience.com |

Development of Chemical Probes for Biological Systems Research

Chemical probes are essential tools for studying biological processes in their native context. The unique structural elements of this compound make it a valuable component in the design of such probes.

The terminal vinyl group can participate in bioorthogonal reactions, such as thiol-ene or tetrazine-alkene ligations. This allows for the specific labeling of peptides containing this amino acid with fluorescent dyes, biotin, or other reporter molecules after their incorporation into a biological system. Such "click chemistry" approaches enable the visualization and tracking of peptides, providing insights into their localization, trafficking, and interactions with other biomolecules.

Moreover, the vinyl group can act as a warhead for covalent inhibitors. When incorporated into a peptide that targets a specific protein, the vinyl group can form a covalent bond with a nucleophilic residue in the protein's binding pocket. This leads to irreversible inhibition, which can be a powerful strategy for studying protein function and for the development of therapeutic agents. nih.gov

Strategies for Constructing Combinatorial Libraries with Non-Proteinogenic Amino Acids

Combinatorial chemistry is a powerful technique for the discovery of novel bioactive molecules. The inclusion of non-proteinogenic amino acids, such as this compound, into combinatorial peptide libraries significantly expands their chemical diversity and potential for identifying potent and specific ligands. researchgate.net

The Fmoc protecting group is central to the use of this amino acid in solid-phase peptide synthesis (SPPS), the primary method for constructing peptide libraries. altabioscience.com The Fmoc group is stable under the conditions required for peptide bond formation but can be readily removed with a mild base, allowing for the stepwise addition of amino acids to a growing peptide chain. peptide.com This compatibility with standard SPPS protocols facilitates the incorporation of this compound at specific positions within a peptide sequence.

The unique side chain of this amino acid, with its gem-dimethyl and vinyl functionalities, introduces novel structural and chemical features into a peptide library. The steric bulk of the gem-dimethyl group can enforce specific peptide conformations, while the vinyl group provides a site for post-synthesis modification, further increasing the diversity of the library.

Table of Strategies for Incorporating Non-Proteinogenic Amino Acids into Combinatorial Libraries:

| Strategy | Description | Key Advantage |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of Fmoc-protected amino acids on a solid support. | High efficiency and compatibility with a wide range of amino acids. altabioscience.com |

| Post-Synthesis Modification | Chemical modification of reactive side chains after peptide synthesis. | Increases library diversity from a single peptide scaffold. |

| Split-and-Pool Synthesis | A method for generating large, one-bead-one-compound libraries. | Allows for the rapid screening of millions of compounds. |

Green Chemistry Initiatives in Peptide Synthesis Utilizing Fmoc Chemistry

The pharmaceutical and biotechnology industries are increasingly focused on adopting greener and more sustainable manufacturing processes. Peptide synthesis, particularly on a large scale, has traditionally relied on hazardous solvents and reagents. rsc.org Fmoc chemistry is at the forefront of green chemistry initiatives in this field.

The use of Fmoc-protected amino acids, including this compound, is central to these efforts. The Fmoc group's lability to mild basic conditions allows for the use of less harsh deprotection reagents compared to the strong acids required in older Boc-based synthesis methods. altabioscience.com

Recent advances in green peptide synthesis have focused on replacing hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with more environmentally benign alternatives. rsc.orgtandfonline.com Propylene (B89431) carbonate and solvent mixtures containing anisole (B1667542) and N-octylpyrrolidone have shown promise as greener replacements in both solution- and solid-phase peptide synthesis using Fmoc-protected amino acids. rsc.orgtandfonline.com Furthermore, innovations such as in situ Fmoc removal protocols aim to reduce solvent consumption by combining the coupling and deprotection steps, thereby minimizing waste. peptide.comdigitellinc.com The compatibility of this compound with these greener protocols makes it a valuable building block for sustainable peptide manufacturing.

Table of Green Chemistry Approaches in Fmoc-Based Peptide Synthesis:

| Green Chemistry Initiative | Description | Environmental Benefit |

| Alternative Solvents | Replacing hazardous solvents like DMF and DCM with greener alternatives such as propylene carbonate or anisole/NOP mixtures. rsc.orgtandfonline.com | Reduced toxicity and environmental impact. |

| In situ Fmoc Removal | Combining the coupling and deprotection steps to minimize washing and solvent usage. peptide.comdigitellinc.com | Significant reduction in solvent waste. |

| Atom Economy | Utilizing coupling reagents that generate less waste. | Improved efficiency and reduced environmental footprint. |

Analytical and Characterization Approaches in Research

Spectroscopic Methodologies for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the primary structural confirmation of "(R)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid." Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular framework and mass, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides atom-level structural information by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are standard.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for each part of the molecule. The aromatic protons of the fluorenyl group of the Fmoc protector typically appear in the downfield region (approx. 7.2-7.8 ppm). The vinyl group protons (-CH=CH₂) would produce distinct signals, with the terminal protons showing characteristic splitting patterns. The gem-dimethyl groups at the C3 position would likely appear as two singlets, and the α-proton at the C2 position would also have a characteristic chemical shift.

¹³C NMR: The carbon NMR spectrum complements the proton data. It would show distinct signals for the carboxyl carbon, the aromatic carbons of the Fmoc group, the quaternary C3 carbon, the two methyl carbons, and the vinyl carbons. The number and chemical shifts of the signals confirm the carbon skeleton of the molecule.

While specific, experimentally-derived spectral data for this exact compound is not widely published in publicly accessible literature, theoretical predictions and comparisons with similar structures are used for verification. nih.gov

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) Range | Multiplicity |

|---|---|---|

| Fmoc Aromatic | 7.20 - 7.80 | Multiplet |

| Fmoc CH, CH₂ | 4.20 - 4.50 | Multiplet |

| Vinyl (-CH=) | 5.80 - 6.00 | Doublet of doublets |

| Vinyl (=CH₂) | 5.00 - 5.20 | Multiplets |

| Alpha-CH | 4.50 - 4.70 | Doublet |

| NH | 5.00 - 5.50 | Doublet |

Mass Spectrometry (MS) is used to determine the molecular weight and can provide structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition. The compound has a molecular formula of C₂₂H₂₃NO₄ and a molecular weight of 365.43 g/mol . chemimpex.comiris-biotech.de In mass spectrometry, a common observation for Fmoc-protected amino acids is the loss of the Fmoc group (mass ≈ 178 Da) or the entire fluorenylmethoxycarbonyl group upon cleavage (mass ≈ 222 Da).

Interactive Data Table: Key Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₂H₂₃NO₄ |

| Molecular Weight | 365.43 |

| Monoisotopic Mass | 365.1627 Da |

Chromatographic Techniques for Purity Assessment and Stereoisomer Separation (e.g., HPLC)

Chromatographic methods are essential for separating the target compound from impurities and for resolving stereoisomers. High-Performance Liquid Chromatography (HPLC) is the foremost technique used for these purposes.

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is the standard method for determining the chemical purity of Fmoc-amino acids. nih.gov Purity levels are critical, as even small amounts of impurities can lead to the formation of deletion or truncated sequences during solid-phase peptide synthesis. merckmillipore.com Commercial suppliers of "this compound" typically report purities of ≥99% as determined by HPLC. chemimpex.com A typical RP-HPLC method uses a C18 column with a gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA). google.com

Stereoisomer Separation: Ensuring the enantiomeric purity of the (R)-isomer is crucial, as the presence of the (S)-isomer can lead to diastereomeric peptide impurities with potentially different biological activities. Chiral HPLC is the definitive method for this analysis. researchgate.net The separation of Fmoc-amino acid enantiomers is well-established and typically relies on chiral stationary phases (CSPs). phenomenex.comphenomenex.com

Commonly used CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptides. phenomenex.comsigmaaldrich.com The choice of mobile phase—whether normal-phase, polar organic, or reversed-phase—depends on the specific amino acid and the CSP being used. sigmaaldrich.com For Fmoc-amino acids, reversed-phase conditions on polysaccharide-based CSPs have proven highly effective. phenomenex.com

Interactive Data Table: Typical Chiral HPLC Systems for Fmoc-Amino Acid Separation

| Chiral Stationary Phase (CSP) Type | Common Columns | Typical Mobile Phase System |

|---|---|---|

| Polysaccharide-based | Lux Cellulose-1, Chiralpak IA/IC | Reversed-Phase: Acetonitrile/Water with TFA or Formic Acid |

| Macrocyclic Glycopeptide | CHIROBIOTIC T, CHIROBIOTIC R | Reversed-Phase: Methanol/Ammonium Acetate Buffer |

Methods for Analyzing Peptide Conformation and Dynamics in Research Settings

Incorporating non-canonical amino acids like (R)-2-amino-3,3-dimethyl-pent-4-enoic acid (the structure within a peptide chain after Fmoc removal) can profoundly influence a peptide's structure and dynamics. The gem-dimethyl group at the β-carbon sterically constrains the backbone, restricting the allowable phi (φ) and psi (ψ) dihedral angles and often inducing specific secondary structures like β-turns or helices. mdpi.com A variety of biophysical and computational methods are used to study these conformational effects.

Experimental Methods:

NMR Spectroscopy: In the context of a peptide, multi-dimensional NMR is a powerful tool for determining three-dimensional structures in solution. mdpi.com Analysis of Nuclear Overhauser Effects (NOEs), coupling constants, and chemical shift indices provides distance and dihedral angle restraints used to calculate the peptide's conformational ensemble.

Computational Methods:

Molecular Dynamics (MD) Simulations: MD simulations are a computational technique used to model the physical movements of atoms and molecules over time. acs.org For peptides containing unnatural amino acids, MD simulations can predict preferred conformations, explore the conformational landscape, and analyze the stability of secondary structures in different environments (e.g., in water or chloroform). nih.govrsc.org These simulations provide dynamic insights that complement static experimental structures and are crucial for understanding how the unique side chain of this amino acid influences peptide folding and interaction with biological targets. byu.edu

Future Perspectives in Chemical Biology and Material Science Research

Integration with Computational Chemistry and Molecular Modeling for Peptide Design

The advent of powerful computational tools has revolutionized peptide design, enabling the in silico prediction of peptide structure and function. nih.govnih.gov The incorporation of non-standard amino acids like (R)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid into peptides presents a unique challenge and opportunity for computational modeling. byu.edu

Molecular dynamics (MD) simulations can be employed to understand how the bulky 3,3-dimethyl group of this amino acid influences the conformational dynamics of a peptide backbone. nih.govmit.edu These simulations can predict the accessible dihedral angles (phi and psi) for this residue, thereby providing insights into its propensity to favor specific secondary structures such as β-turns or helical motifs. researchgate.net This predictive power is crucial for designing peptides with enhanced proteolytic stability, as the steric hindrance provided by the dimethyl groups can shield the peptide backbone from enzymatic degradation. byu.edu

| Computational Technique | Application in Peptide Design with this compound |

| Molecular Dynamics (MD) Simulations | Predicting conformational preferences and impact on peptide secondary structure. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Parameterization of the non-standard amino acid for accurate force field development. |

| Molecular Docking | Elucidating binding modes and predicting the affinity of peptides with biological targets. |

| Generative AI Models | In silico design of novel peptide sequences with desired therapeutic properties. nih.gov |

Potential for Advanced Materials Development using Modified Peptides

The self-assembly of peptides and amino acid derivatives into well-ordered nanostructures is a burgeoning field in materials science. The Fmoc group, with its aromatic and hydrophobic nature, is a well-known driver of self-assembly through π-π stacking interactions. nih.govnih.gov This property can be harnessed to create novel biomaterials from peptides incorporating this compound.

The terminal vinyl group of this amino acid provides a reactive handle for polymerization and cross-linking reactions. Peptides containing this residue could be designed to self-assemble into nanofibrous scaffolds, which can then be covalently cross-linked via the vinyl groups to enhance their mechanical properties and stability. mdpi.com This approach could lead to the development of robust hydrogels for applications in tissue engineering and controlled drug release. nih.govresearchgate.netnih.govfao.org The properties of these hydrogels, such as their stiffness and porosity, could be tuned by controlling the sequence of the peptide and the density of the cross-linking.

Moreover, the unique side chain of this compound could be exploited to create materials with novel functions. For instance, the vinyl group could be used to attach other functional molecules, such as fluorescent dyes or targeting ligands, to the peptide-based material. This functionalization could enable the development of advanced materials for biosensing and targeted drug delivery applications.

| Material Type | Potential Application | Key Feature of this compound |

| Cross-linked Hydrogels | Tissue engineering scaffolds, controlled drug release systems. mdpi.comnih.govresearchgate.net | Terminal vinyl group for polymerization and enhanced mechanical stability. |

| Functionalized Nanofibers | Biosensors, targeted drug delivery vehicles. | Vinyl group as a handle for covalent attachment of functional moieties. |

| Self-Assembled Monolayers | Biocompatible coatings for medical devices. | Fmoc group driving self-assembly on surfaces. |

Broadening the Scope of Non-Proteinogenic Amino Acids in Synthetic Biology Research

Synthetic biology aims to expand the functional repertoire of living organisms by introducing novel components and pathways. A key area of research in this field is the expansion of the genetic code to enable the incorporation of non-proteinogenic amino acids (npAAs) into proteins. nih.govresearchgate.netwikipedia.org This technology could allow for the production of proteins with novel functions and properties, such as enhanced stability, catalytic activity, or the ability to participate in new biochemical reactions.

The incorporation of this compound into proteins in vivo would require the development of an orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair that is specific for this amino acid. nih.govmdpi.com This engineered pair would need to recognize the unique structure of the npAA and not cross-react with any of the endogenous amino acids or tRNAs. nih.gov The amber stop codon (UAG) is often used as the codon to encode for the npAA, a process known as amber suppression. nih.govnih.govresearcher.life

Successfully incorporating this compound into a protein could introduce a unique reactive handle—the vinyl group—at a specific site in the protein's structure. This could be used for site-specific protein labeling with fluorescent probes, for the development of novel protein-polymer conjugates, or for creating new protein-based materials with tailored properties. The bulky dimethyl group would also likely influence the local protein structure, which could be used to probe protein folding and stability.

| Research Area | Implication of Incorporating this compound |

| Genetic Code Expansion | Creation of an orthogonal aaRS/tRNA pair for site-specific incorporation. nih.govresearchgate.net |

| Protein Engineering | Introduction of a unique vinyl group for site-specific modification and labeling. |

| Biocatalysis | Potential for creating enzymes with altered substrate specificity or novel catalytic activities. |

| Biomaterials | Production of protein-based materials with built-in cross-linking capabilities. |

Q & A

Q. What FINER criteria apply to evaluating novel applications of this compound?

- Feasible : Scalable synthesis (e.g., >90% yield).

- Interesting : Novelty in addressing peptide drug delivery challenges.

- Novel : First use in a specific disease model (e.g., neurodegenerative disorders).

- Ethical : Compliance with animal/human testing guidelines.

- Relevant : Alignment with NIH/EMA priorities for stable therapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.